![molecular formula C21H26N6O3S B15123006 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine precursor under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their diverse biological activities.
Pyrimidines: Compounds with a pyrimidine ring, widely studied for their roles in DNA and RNA synthesis.
Imidazoles: Compounds with an imidazole ring, important in medicinal chemistry for their pharmacological properties.
Uniqueness
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H26N6O3S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C21H26N6O3S/c1-15(2)20-25-19(14-26(20)3)31(28,29)27-10-6-18(7-11-27)30-21-23-12-17(13-24-21)16-4-8-22-9-5-16/h4-5,8-9,12-15,18H,6-7,10-11H2,1-3H3 |
InChIキー |
NPOHFENACQUUHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)

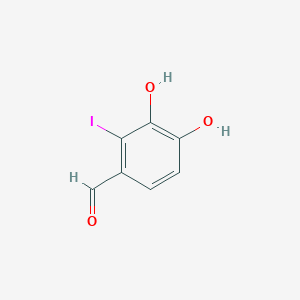
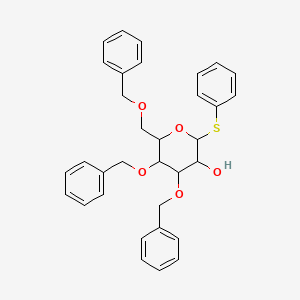
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
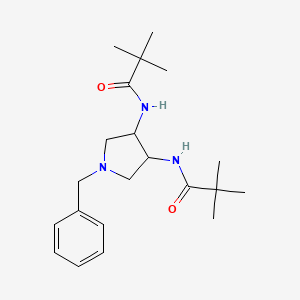
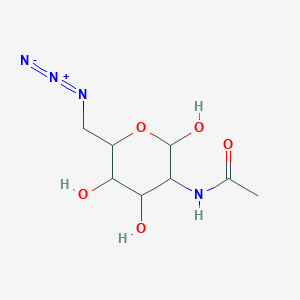
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)
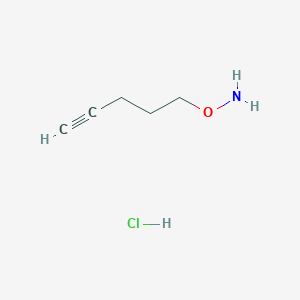
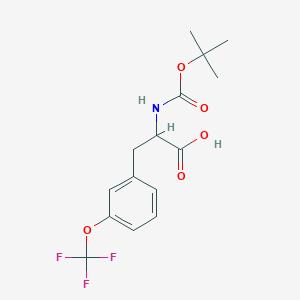
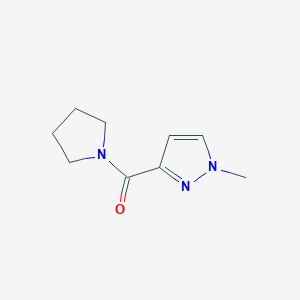
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)
